molecular formula C17H19F3N4OS B2619622 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide CAS No. 1775322-69-4

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide

Cat. No.: B2619622
CAS No.: 1775322-69-4
M. Wt: 384.42
InChI Key: ZRDJZTYXXXNACL-UHFFFAOYSA-N
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Description

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then coupled with 2-thienylmethylamine to form the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide include other pyrimidine derivatives with trifluoromethyl and piperidine substituents. These compounds share structural similarities but may differ in their specific substituents and resulting biological activities. Examples include:

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-11-22-14(17(18,19)20)9-15(23-11)24-6-4-12(5-7-24)16(25)21-10-13-3-2-8-26-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDJZTYXXXNACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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